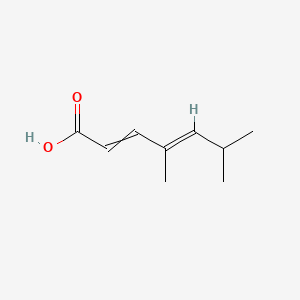
(4E)-4,6-dimethylhepta-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4,6-dimethylhepta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes a hepta-dienoic acid backbone with methyl groups at the 4th and 6th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4,6-dimethylhepta-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable precursor is reacted with a Grignard reagent to introduce the desired functional groups. Another method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as chemical vapor deposition (CVD) and pyrolysis have been explored for the preparation of similar compounds .
化学反応の分析
Types of Reactions
(4E)-4,6-dimethylhepta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to halogenated derivatives or other functionalized compounds .
科学的研究の応用
(4E)-4,6-dimethylhepta-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (4E)-4,6-dimethylhepta-2,4-dienoic acid involves its interaction with various molecular targets. The compound can act on cell membranes and enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds to (4E)-4,6-dimethylhepta-2,4-dienoic acid include:
- (2E,4E)-2,4-decadienoic acid
- (2E,4E)-hexa-2,4-dienoic acid
- (2E,4E)-hexa-2,4-dien-1-yl benzoate .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in certain synthetic applications where other dienoic acids may not be as effective .
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(4E)-4,6-dimethylhepta-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-8(3)4-5-9(10)11/h4-7H,1-3H3,(H,10,11)/b5-4?,8-6+ |
InChIキー |
NRLJYINWTYNQLN-MJZAGPDTSA-N |
異性体SMILES |
CC(C)/C=C(\C)/C=CC(=O)O |
正規SMILES |
CC(C)C=C(C)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



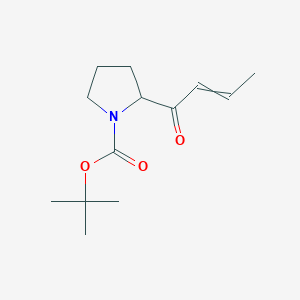

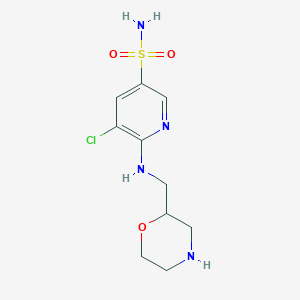
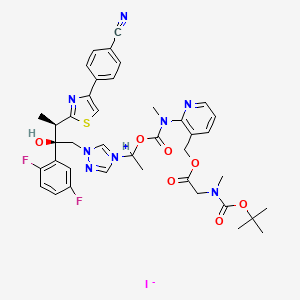


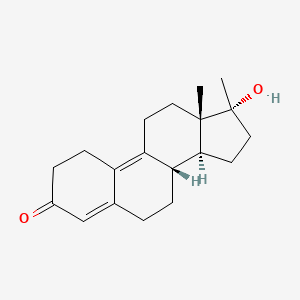
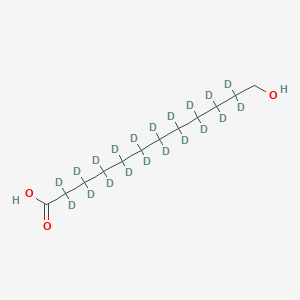
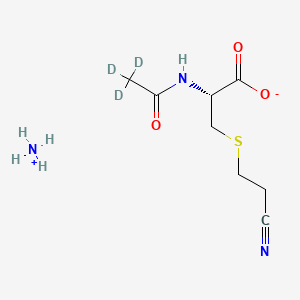

![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
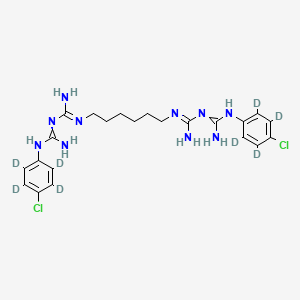
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
